![molecular formula C22H26ClNO3 B11511586 N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide is a chemical compound with the molecular formula C16H23NO2. It is known for its unique structure, which includes both chlorophenoxy and cyclohexylphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-chlorophenoxyethanol with 4-cyclohexylphenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include toluene and acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide
- N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide is unique due to its specific combination of chlorophenoxy and cyclohexylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H26ClNO3 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide |
InChI |
InChI=1S/C22H26ClNO3/c23-19-8-12-20(13-9-19)26-15-14-24-22(25)16-27-21-10-6-18(7-11-21)17-4-2-1-3-5-17/h6-13,17H,1-5,14-16H2,(H,24,25) |
InChI Key |
YBZDDOZDKNDPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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